4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine

Structure-Activity Relationship Regioisomerism Medicinal Chemistry

Procure CAS 1354929-01-3 as a scaffold-diversification building block for succinate dehydrogenase inhibitor (SDHI) library synthesis. This ortho-methyl-substituted benzodioxole-pyrimidine imposes unique conformational constraints distinct from para- or meta-methyl analogs, directly affecting pharmacophoric presentation. Enantiomeric resolution is critical—within this scaffold, a 2.8-fold potency differential exists between (S)- and (R)-enantiomers (A. solani EC50: 0.06 vs 0.17 mg/L). Verify regiochemical identity (ortho, not meta/para) before purchase.

Molecular Formula C18H15N3O2
Molecular Weight 305.3 g/mol
CAS No. 1354929-01-3
Cat. No. B6347785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine
CAS1354929-01-3
Molecular FormulaC18H15N3O2
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC4=C(C=C3)OCO4)N
InChIInChI=1S/C18H15N3O2/c1-11-4-2-3-5-13(11)15-9-14(20-18(19)21-15)12-6-7-16-17(8-12)23-10-22-16/h2-9H,10H2,1H3,(H2,19,20,21)
InChIKeySMEIZLSOUGVGDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine (CAS 1354929-01-3) – Aminopyrimidine Chemical Tool & SAR Probe


4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine (CAS 1354929-01-3) is a synthetic aminopyrimidine derivative bearing a 1,3-benzodioxole moiety at the 4-position and an ortho-tolyl group at the 6-position of the pyrimidine core . With molecular formula C18H15N3O2 (MW 305.34 g/mol), this compound belongs to an emerging class of 1,3-benzodioxole-pyrimidine hybrids under investigation as succinate dehydrogenase inhibitors (SDHIs) and kinase-targeted probes [1]. Its structural architecture—combining a heterocyclic pyrimidine scaffold with the benzodioxole pharmacophore—positions it as a versatile candidate for structure-activity relationship (SAR) campaigns in antifungal agrochemical discovery and medicinal chemistry programs.

Why Generic Substitution Fails for 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine: Positional Isomer and Substituent Effects


Within the 1,3-benzodioxole-pyrimidine chemical space, minor structural modifications produce substantial differences in target engagement and biological potency. The ortho-methyl substituent on the 6-phenyl ring of the target compound is expected to impose distinct conformational constraints compared to the para-methyl analog (CAS 84857-19-2) or meta-methyl analog (CAS 1354933-55-3), affecting both the dihedral angle between the phenyl and pyrimidine rings and the resulting pharmacophoric presentation to biological targets . In the closely related benzodioxole-pyrimidine SDHI series, the lead compound 5c demonstrated that enantiomeric resolution alone produced a 2.8-fold difference in fungicidal potency (S-enantiomer EC50 = 0.06 mg/L vs. R-enantiomer EC50 = 0.17 mg/L against Alternaria solani) [1]. These findings underscore the critical importance of precise regiochemical and stereochemical identity: procurement of an incorrectly specified positional isomer (ortho vs. meta vs. para) or racemic mixture rather than an enantiopure form can lead to dramatically different assay outcomes and irreproducible SAR conclusions.

Quantitative Differentiation Evidence: 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine vs. Closest Analogs


Regioisomeric Differentiation: ortho-Methyl vs. para-Methyl vs. meta-Methyl Substituent Impact on Molecular Recognition

The target compound bears an ortho-methylphenyl group at the pyrimidine 6-position. Its closest commercially available positional isomers are the para-methyl analog (CAS 84857-19-2) and the meta-methyl analog (CAS 1354933-55-3) . In the broader class of 4,6-diarylpyrimidin-2-amines, the position of the methyl substituent on the phenyl ring modulates the dihedral angle between the aryl ring and the pyrimidine plane, directly affecting the spatial orientation of key hydrogen-bond donors (2-NH2) and acceptors (pyrimidine N1/N3) relative to biological targets [1]. This ortho-methyl constraint is mechanistically significant because the benzodioxole-pyrimidine SDHI series has demonstrated that even enantiomeric differences at a single chiral center produce a 2.8-fold potency shift (S-5c EC50 = 0.06 mg/L vs. R-5c EC50 = 0.17 mg/L against A. solani) [2]. Since no published head-to-head bioactivity data exist for the three methyl regioisomers, users should anticipate that each isomer will exhibit distinct target engagement profiles and should not be treated as interchangeable screening surrogates.

Structure-Activity Relationship Regioisomerism Medicinal Chemistry Ligand Design

Succinate Dehydrogenase (SDH) Inhibition Benchmark: Target Compound Class Performance vs. Commercial SDHI Boscalid

Although direct SDH inhibition data for CAS 1354929-01-3 have not been published, the compound belongs to the same 1,3-benzodioxole-pyrimidine chemical series as compound 5c, whose SDH inhibitory activity has been quantitatively characterized [1]. Compound 5c (a benzodioxole-pyrimidine derivative with a substituted aryl group at the pyrimidine 6-position) exhibited an SDH IC50 of 3.41 μM, statistically equivalent to the commercial SDHI fungicide boscalid (IC50 = 3.40 μM) in the same in vitro enzyme inhibition assay [1]. This class-level benchmark establishes that the benzodioxole-pyrimidine scaffold is capable of achieving SDH inhibitory potency comparable to a marketed agrochemical. The target compound's ortho-methyl substitution pattern may further modulate SDH affinity relative to 5c, warranting dedicated enzymatic profiling.

Succinate Dehydrogenase Inhibitor Antifungal Agrochemical Discovery Enzyme Inhibition

Antifungal Spectrum and Potency: Class Benchmarks Against Five Phytopathogenic Fungi

The benzodioxole-pyrimidine lead compound 5c demonstrated broad-spectrum in vitro fungicidal activity across five agriculturally relevant fungal pathogens [1]. Against Alternaria solani, compound 5c achieved an EC50 of 0.07 mg/L, representing a 2.3-fold improvement over boscalid (EC50 = 0.16 mg/L). For Botrytis cinerea, 5c (EC50 = 0.44 mg/L) was 11.4-fold more potent than boscalid (EC50 = 5.02 mg/L). Against Gibberella zeae, 5c (EC50 = 0.57 mg/L) outperformed boscalid (EC50 = 1.28 mg/L) by 2.2-fold. Most strikingly, for Rhizoctonia solani and Fusarium oxysporum—where boscalid was essentially inactive (EC50 > 50 mg/L)—compound 5c retained measurable potency (EC50 = 6.96 and 6.99 mg/L, respectively) [1]. The (S)-5c enantiomer further improved A. solani potency to EC50 = 0.06 mg/L, 2.7-fold better than boscalid [1]. While CAS 1354929-01-3 itself lacks published antifungal data, its structural membership in this scaffold class supports prioritization for antifungal screening panels, with particular attention to the unique ortho-methyl substituent effect.

Antifungal Activity Botrytis cinerea Alternaria solani Gibberella zeae Crop Protection

Molecular Docking and Interaction Energy: Computationally Predicted Binding Advantage of the Benzodioxole-Pyrimidine Core

Molecular docking studies of compound 5c into the SDH active site revealed enantiomer-dependent binding energetics that provide a computational framework applicable to the target compound [1]. The (S)-5c enantiomer exhibited a CDOCKER Interaction Energy of −29.98 kcal/mol, representing a 1.75 kcal/mol more favorable binding energy compared to (R)-5c (−28.23 kcal/mol), which correlated with the observed 2.8-fold potency advantage of (S)-5c in enzymatic (SDH IC50: 2.92 vs. 3.68 μM) and cellular (EC50: 0.06 vs. 0.17 mg/L) assays [1]. For CAS 1354929-01-3, the ortho-methyl substituent is predicted to influence the conformational preference of the 6-aryl ring and thereby the interaction energy profile within the SDH ubiquinone-binding pocket. Users performing in silico screening or structure-based optimization should prioritize the ortho-methyl isomer for docking studies to assess whether this substitution pattern yields interaction energies comparable to or exceeding those computed for (S)-5c.

Molecular Docking CDOCKER Interaction Energy In Silico Screening Structure-Based Design

In Vivo Translational Validation: Protective and Curative Efficacy in Plant Disease Models

The benzodioxole-pyrimidine series has demonstrated translational potential beyond in vitro enzyme and cell-based assays. Compound 5c was evaluated in vivo on tomato fruits and leaves against Alternaria solani and displayed considerable protective and curative efficacy [1]. Scanning electron microscopy (SEM) analysis further confirmed that 5c treatment caused severe disruption of fungal mycelial surface morphology, corroborating its mechanism as an SDH-targeted fungicide [1]. These in vivo and microscopic data provide class-level validation that the benzodioxole-pyrimidine pharmacophore retains target engagement under physiological conditions and can penetrate plant tissues to exert antifungal effects. While CAS 1354929-01-3 has not been independently tested in in vivo models, its core scaffold match to 5c justifies its procurement for translational antifungal efficacy studies, particularly in pathosystems where boscalid resistance has been documented.

In Vivo Efficacy Tomato Disease Model Translational Research Crop Protection

Chemical Stability and Synthetic Tractability: Procurement-Ready Ortho-Methyl Building Block Advantage

CAS 1354929-01-3 is commercially available from multiple reputable chemical suppliers (abcr GmbH catalog AB422585; CymitQuimica) as a research-grade compound with defined purity specifications . Its molecular formula (C18H15N3O2) and molecular weight (305.34 g/mol) are identical to its para-methyl isomer (CAS 84857-19-2, abcr catalog AB422482), meaning that procurement decisions cannot rely on bulk physicochemical properties alone . The aminopyrimidine core with the 2-NH2 group provides a synthetic handle for further derivatization (e.g., amide coupling, sulfonamide formation, Buchwald-Hartwig cross-coupling), while the benzodioxole moiety offers metabolic stability advantages documented across multiple chemical series [1]. Importantly, the ortho-methyl substitution pattern on the 6-phenyl ring introduces steric hindrance adjacent to the pyrimidine core that may selectively influence N-2 reactivity and regioselectivity in downstream synthetic transformations compared to the para- or meta-methyl analogs—a factor of direct relevance to medicinal chemistry groups planning library synthesis from this scaffold.

Chemical Stability Synthetic Accessibility Procurement Medicinal Chemistry

Procurement-Driven Application Scenarios for 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine


Agrochemical Lead Discovery: SDHI-Based Antifungal Library Design and SAR Expansion

Procure CAS 1354929-01-3 as a scaffold-diversification building block for succinate dehydrogenase inhibitor (SDHI) library synthesis. The validated SDH inhibitory potency of the benzodioxole-pyrimidine class (lead compound 5c IC50 = 3.41 μM, equipotent to commercial boscalid) [1] establishes the target compound as a credible starting point for systematic SAR exploration. Focus on the ortho-methyl substituent effect on antifungal spectrum breadth, building on the demonstrated >11-fold potency advantage of 5c over boscalid against Botrytis cinerea and retained activity against boscalid-insensitive Rhizoctonia solani and Fusarium oxysporum [1]. Incorporate enantiomeric resolution steps to isolate and independently profile (R)- and (S)-enantiomers, as a 2.8-fold potency differential was observed within this scaffold [1].

Kinase Inhibitor Probe Development: Aminopyrimidine Scaffold with Ortho-Substituent Conformational Constraint

Deploy CAS 1354929-01-3 as a kinase-targeted chemical probe capitalizing on the well-established role of 4,6-diarylpyrimidin-2-amines as ATP-competitive kinase inhibitors. The benzodioxole moiety at C-4 mimics the methylenedioxyphenyl pharmacophore found in multiple kinase inhibitor chemotypes, while the ortho-methyl constraint on the C-6 aryl ring provides a unique conformational profile that may enhance selectivity within the kinome by restricting accessible dihedral angles [2]. Screen against a broad kinase panel, with particular attention to tyrosine kinases (EphB4, LCK, BTK) and DYRK family kinases, where closely related benzodioxole-pyrimidine analogs have shown nanomolar inhibitory activity [3]. The 2-NH2 group provides a versatile synthetic handle for subsequent derivatization into amide, sulfonamide, or urea-based inhibitor libraries.

Enantioselective Synthesis and Chiral Agrochemical Development

Use CAS 1354929-01-3 as a precursor for chiral resolution studies aimed at developing enantiopure SDHI fungicides. The demonstration that (S)-5c exhibits 2.8-fold greater fungicidal potency (A. solani EC50: 0.06 vs. 0.17 mg/L) and 1.26-fold greater enzyme inhibition (SDH IC50: 2.92 vs. 3.68 μM) compared to (R)-5c [1] provides a strong rationale for chiral agrochemical development within this scaffold. The target compound's asymmetric carbon (if present in derivatized analogs) or atropisomerism potential from the ortho-methyl group may introduce additional stereochemical complexity exploitable for intellectual property generation and potency optimization. Prioritize procurement of enantiopure material where chiral resolution methods are available.

In Silico Screening and Molecular Docking Campaigns: Computational Benchmarking of Ortho-Methyl Binding Mode

Incorporate CAS 1354929-01-3 into computational chemistry workflows as a docking benchmark compound. The validated CDOCKER Interaction Energy range for this scaffold (−28.23 to −29.98 kcal/mol, correlating with experimental IC50 and EC50 values) [1] provides a quantitative reference for scoring function calibration. Dock the target compound into SDH (and related respiratory complex II structures) to computationally assess whether the ortho-methyl substitution yields interaction energies comparable to or exceeding the −29.98 kcal/mol achieved by (S)-5c. Use the results to prioritize the ortho-methyl isomer over its para- and meta-methyl counterparts for subsequent synthesis and experimental validation, thereby reducing the number of analogs requiring costly synthesis and biological triage.

Quote Request

Request a Quote for 4-(2H-1,3-Benzodioxol-5-yl)-6-(2-methylphenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.